molecular formula C11H11N3 B6151395 4-methyl-5-phenylpyrimidin-2-amine CAS No. 1158949-45-1

4-methyl-5-phenylpyrimidin-2-amine

Cat. No.: B6151395
CAS No.: 1158949-45-1
M. Wt: 185.22 g/mol
InChI Key: PDHQHWLHHMWGAR-UHFFFAOYSA-N
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Description

4-methyl-5-phenylpyrimidin-2-amine is an organic compound with the molecular formula C11H11N3. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-phenylpyrimidin-2-amine typically involves the reaction of phenylacetylene and 1-phenyl-propan-1-one with potassium tert-butylate in dimethyl sulfoxide under an inert atmosphere at 100°C for 0.5 hours. This is followed by the addition of guanidine nitrate in water and dimethyl sulfoxide at 70°C for 4 hours. The final step involves the addition of potassium hydroxide semihydrate in dimethyl sulfoxide at 70°C for 0.5 hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.

    Substitution: This compound can participate in nucleophilic substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methyl-5-phenylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-5-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1158949-45-1

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-5-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-10(7-13-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)

InChI Key

PDHQHWLHHMWGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC=CC=C2)N

Purity

95

Origin of Product

United States

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